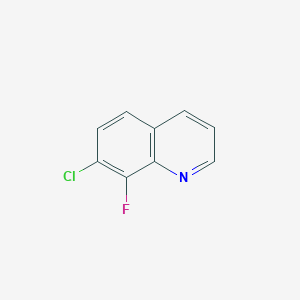

7-Chloro-8-fluoroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-8-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAJPQDMKHLGGQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)Cl)F)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672343 | |

| Record name | 7-Chloro-8-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133116-09-2 | |

| Record name | 7-Chloro-8-fluoroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1133116-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-8-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 7-Chloro-8-fluoroquinoline

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization of the novel heterocyclic compound, 7-Chloro-8-fluoroquinoline. This molecule, possessing both chloro and fluoro substituents on the quinoline core, is of significant interest to researchers in medicinal chemistry and drug development due to the known impact of halogenation on the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This document outlines a robust synthetic strategy, drawing from established quinoline synthesis methodologies, and provides a thorough characterization workflow to ensure the identity, purity, and structural integrity of the target compound. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and evaluate this and related quinoline derivatives.

Introduction: The Significance of Halogenated Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The strategic placement of halogen atoms on the quinoline ring system can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Specifically, the introduction of chlorine and fluorine atoms, as in the case of this compound, is a well-established strategy to modulate electronic properties and enhance biological efficacy. The historical development of fluoroquinolone antibacterials, for instance, highlights the critical role of the fluorine substituent in improving antibacterial potency.[2] This guide provides a detailed protocol for the synthesis and rigorous characterization of this compound, a compound with potential applications in the discovery of new therapeutic agents.

Synthetic Pathway: A Proposed Route via Gould-Jacobs Reaction

The overall synthetic workflow is depicted below:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Diethyl 2-(((2-chloro-3-fluorophenyl)amino)methylene)malonate

-

In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 2-chloro-3-fluoroaniline and diethyl ethoxymethylenemalonate (EMME).

-

Heat the reaction mixture at 110-120 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aniline.

-

Upon completion, cool the mixture to room temperature. The resulting intermediate should solidify upon cooling.

-

Recrystallize the crude product from ethanol to yield the pure diethyl 2-(((2-chloro-3-fluorophenyl)amino)methylene)malonate.

Step 2: Synthesis of Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate

-

Add the product from Step 1 to a high-boiling point solvent, such as diphenyl ether, in a round-bottom flask fitted with a distillation apparatus.

-

Heat the mixture to approximately 250 °C. The cyclization reaction will occur with the elimination of ethanol, which can be collected in the distillation receiver.

-

Maintain the temperature for 30-60 minutes until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and add hexane to precipitate the product.

-

Filter the solid, wash with hexane, and dry to obtain the ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate.

Step 3: Synthesis of 7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid

-

Suspend the ester from Step 2 in a 10% aqueous sodium hydroxide solution.

-

Heat the mixture to reflux for 2-3 hours to facilitate hydrolysis of the ester.

-

Cool the reaction mixture and acidify with a concentrated acid (e.g., HCl) to a pH of approximately 2-3.

-

The carboxylic acid will precipitate out of the solution.

-

Filter the solid, wash with cold water, and dry to yield 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid.

Step 4: Synthesis of 7-Chloro-8-fluoroquinolin-4-ol

-

Place the carboxylic acid from Step 3 in a suitable high-boiling point solvent.

-

Heat the mixture to a temperature above the melting point of the carboxylic acid to induce decarboxylation. The evolution of carbon dioxide gas will be observed.

-

Continue heating until the gas evolution ceases.

-

Cool the reaction mixture and collect the precipitated 7-chloro-8-fluoroquinolin-4-ol by filtration.

Step 5: Synthesis of this compound

-

To the 7-chloro-8-fluoroquinolin-4-ol from Step 4, add an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux for 2-4 hours.

-

Carefully pour the cooled reaction mixture onto crushed ice to quench the excess POCl₃.

-

Basify the solution with a suitable base (e.g., sodium carbonate) to precipitate the crude product.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final this compound.

Characterization of this compound

A comprehensive characterization is essential to confirm the structure and purity of the synthesized this compound. The following analytical techniques are recommended:

Caption: Comprehensive characterization workflow for this compound.

Spectroscopic and Analytical Data

The following table summarizes the expected data from the characterization of this compound.

| Technique | Parameter | Expected Result/Observation |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons will appear in the range of 7.0-9.0 ppm. The exact shifts will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.[4] |

| Coupling Constants (J) | Characteristic coupling patterns (doublets, triplets, etc.) will be observed, allowing for the assignment of each proton. | |

| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons will resonate in the range of 110-160 ppm. Carbons directly attached to the halogens will show distinct chemical shifts. |

| ¹⁹F NMR | Chemical Shift (δ) | A singlet or a doublet (due to coupling with H-7) is expected, with a chemical shift characteristic of a fluorine atom on an aromatic ring. |

| Mass Spectrometry | Molecular Ion Peak (M⁺) | An intense molecular ion peak corresponding to the molecular weight of C₉H₄ClFN (m/z = 181.00) will be observed. |

| Isotopic Pattern | The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak. | |

| FT-IR | Wavenumber (cm⁻¹) | Characteristic absorption bands for C-H stretching (aromatic), C=C and C=N stretching in the aromatic ring, and C-Cl and C-F stretching will be present. |

| HPLC | Retention Time | A single, sharp peak should be observed, indicating the purity of the compound. |

| Melting Point | Temperature (°C) | A sharp and defined melting point range is expected for a pure crystalline solid. |

Conclusion

This technical guide presents a detailed and scientifically grounded approach to the synthesis and characterization of this compound. The proposed synthetic route, based on the Gould-Jacobs reaction, offers a reliable method for accessing this novel halogenated quinoline. The comprehensive characterization workflow, employing a suite of modern analytical techniques, ensures the unambiguous identification and purity assessment of the final product. The information contained herein is intended to empower researchers in medicinal chemistry and drug discovery to explore the potential of this compound and its derivatives as valuable building blocks for the development of new therapeutic agents.

References

"physicochemical properties of 7-Chloro-8-fluoroquinoline"

An In-depth Technical Guide to the Physicochemical Properties of 7-Chloro-8-fluoroquinoline: A Keystone Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a halogenated aromatic heterocycle belonging to the quinoline family. While not a therapeutic agent itself, it serves as a critical synthetic intermediate or building block in the development of advanced materials and pharmacologically active molecules.[1] The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous antibacterial, anticancer, and antimalarial drugs.[2] The specific placement of chloro and fluoro substituents on the quinoline ring system profoundly influences the molecule's electronic properties, reactivity, and ultimately, the biological activity and physical characteristics of its derivatives.

This guide provides a comprehensive analysis of the core physicochemical properties of this compound. In the absence of extensive published experimental data for this specific intermediate, this document synthesizes information from closely related analogs and employs theoretical principles to offer robust predictions. We will delve into its structural and spectroscopic identity, physical properties, and electronic characteristics, grounded in both established experimental protocols and modern computational chemistry workflows. This document is designed to equip researchers with the foundational knowledge required to effectively utilize this compound in synthesis and drug discovery programs.

Molecular Identity and Structural Framework

The foundation of understanding any chemical entity lies in its precise molecular structure. The arrangement of atoms and functional groups dictates all subsequent chemical and physical behaviors.

Chemical Structure

This compound (CAS No. 1133116-09-2) is a bicyclic heteroaromatic compound.[3] Its structure consists of a benzene ring fused to a pyridine ring. The key features are the electron-withdrawing halogen substituents: a chlorine atom at position 7 and a fluorine atom at position 8.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 1133116-09-2 | [3] |

| Molecular Formula | C₉H₅ClFN | [3] |

| Molecular Weight | 181.59 g/mol | [4] |

| Canonical SMILES | C1=CC2=C(C(=C1)F)C(=CN=C2)Cl | [4] |

| InChI Key | LAJPQDMKHLGGQH-UHFFFAOYSA-N | [3] |

| Physical Form | Solid | [4] |

The strategic placement of halogens is a cornerstone of modern medicinal chemistry. The fluorine at R8 and chlorine at R7 significantly modulate the molecule's lipophilicity, metabolic stability, and electronic distribution, which are critical for tuning the pharmacokinetic and pharmacodynamic profiles of resulting therapeutic agents.[5]

Predicted Physicochemical Properties

Physical Properties

-

Melting Point: The melting point is a crucial indicator of purity and lattice energy. For the related compound 6-Chloro-8-fluoroquinoline, the melting point is reported to be in the range of 79–81 °C.[1] It is plausible that this compound exhibits a similar, if slightly different, melting point due to variations in crystal packing influenced by the altered halogen positions.

-

Boiling Point: The boiling point of the parent 8-fluoroquinoline is 148-150 °C at a reduced pressure of 30 Torr.[6][7] The addition of a heavier chlorine atom would be expected to increase the boiling point.

-

Solubility: The presence of two halogen atoms increases the molecule's polarity and dipole moment compared to unsubstituted quinoline. A related fluoroquinolone derivative with chloro and fluoro substituents was noted to have a dipole moment that enhances solubility in polar solvents.[8] Therefore, this compound is predicted to be sparingly soluble in water but should exhibit good solubility in moderately polar organic solvents like chloroform, dichloromethane, and ethyl acetate.

Ionization and Lipophilicity

-

pKa: The pKa value indicates the basicity of the quinoline nitrogen. For the parent 8-fluoroquinoline, the predicted pKa of the protonated form is approximately 1.93.[7] The addition of a second electron-withdrawing group (chlorine) is expected to further decrease the electron density on the nitrogen, making it a weaker base. This low basicity is a key consideration in designing reactions and predicting the behavior of the molecule in physiological media.

-

LogP: The partition coefficient (logP) is a measure of a compound's lipophilicity, which is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. While no experimental value exists for the target molecule, related chloro-fluoro-substituted quinolinamines have a calculated XLogP3 of around 2.3.[9] This suggests that this compound is a moderately lipophilic compound, capable of crossing biological membranes.

Computational Analysis and Electronic Structure

In silico methods, particularly Density Functional Theory (DFT), are indispensable for predicting the properties of novel or uncharacterized molecules.[10] These techniques provide profound insights into electronic structure, which governs chemical reactivity.

DFT Computational Workflow

A typical DFT analysis follows a structured workflow to derive key molecular properties. The choice of a functional and basis set, such as B3LYP/6-311+G(d,p), is critical for achieving a balance between computational cost and accuracy for quinoline derivatives.[11][12]

References

- 1. ossila.com [ossila.com]

- 2. mdpi.com [mdpi.com]

- 3. echemi.com [echemi.com]

- 4. 4-Chloro-8-fluoroquinoline | Sigma-Aldrich [sigmaaldrich.com]

- 5. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. 8-FLUOROQUINOLINE | 394-68-3 [amp.chemicalbook.com]

- 8. Buy 7-Chloro-1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 75001-60-4 [smolecule.com]

- 9. 7-Chloro-6,8-difluoroquinolin-3-amine | C9H5ClF2N2 | CID 18523289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 12. researchgate.net [researchgate.net]

"spectroscopic data (NMR, IR, MS) of 7-Chloro-8-fluoroquinoline"

An In-depth Technical Guide to the Spectroscopic Characterization of 7-Chloro-8-fluoroquinoline

Abstract

This compound is a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. As with any novel compound, a thorough structural elucidation is paramount for its application and further development. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of direct experimental data in the public domain, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust predictive analysis. Detailed experimental protocols for acquiring this data are also presented, offering a self-validating framework for researchers in the field.

Introduction: The Significance of Spectroscopic Analysis for Substituted Quinolines

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous antibacterial, anticancer, and antimalarial agents.[1] The introduction of halogen substituents, such as chlorine and fluorine, can profoundly influence the pharmacokinetic and pharmacodynamic properties of these molecules. Specifically, fluorine can enhance metabolic stability and binding affinity, while chlorine can modulate electronic properties and reactivity.[1] Therefore, the precise characterization of compounds like this compound is a critical step in the drug development pipeline.

Spectroscopic techniques provide a non-destructive means to elucidate the molecular structure, offering insights into the connectivity of atoms, the electronic environment, and the functional groups present. This guide will delve into the predicted spectroscopic signature of this compound, providing a foundational reference for its synthesis and application.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the molecule's framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit five distinct signals in the aromatic region, corresponding to the five protons on the quinoline ring. The electron-withdrawing effects of the chlorine and fluorine atoms will deshield the protons, shifting their resonances downfield.

Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0.00 ppm):

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 8.9 - 9.1 | dd | J = 4.5, 1.8 |

| H-3 | 7.4 - 7.6 | dd | J = 8.5, 4.5 |

| H-4 | 8.1 - 8.3 | d | J = 8.5 |

| H-5 | 7.8 - 8.0 | d | J = 8.0 |

| H-6 | 7.6 - 7.8 | t | J = 8.0 |

Note: These are predicted values based on substituent effects and data from similar compounds. Actual experimental values may vary.

Causality Behind Predictions:

-

H-2 and H-4: These protons are part of the pyridine ring and are significantly deshielded by the electronegative nitrogen atom.

-

H-5 and H-6: These protons on the benzene ring will be influenced by the adjacent halogen substituents. The chlorine at C-7 will have a notable deshielding effect on H-6, while the fluorine at C-8 will influence H-5.

Caption: Molecular structure of this compound with proton numbering.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show nine signals for the nine carbon atoms of the quinoline ring. The carbons attached to the electronegative nitrogen, chlorine, and fluorine atoms (C-2, C-7, C-8, C-8a) will be significantly deshielded. Furthermore, the fluorine atom will cause splitting of the signals for nearby carbons (C-F coupling).

Predicted ¹³C NMR Data (in CDCl₃, referenced to CDCl₃ at 77.16 ppm):

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

| C-2 | 150 - 152 | - |

| C-3 | 121 - 123 | - |

| C-4 | 136 - 138 | - |

| C-4a | 128 - 130 | ~5 |

| C-5 | 127 - 129 | ~3 |

| C-6 | 126 - 128 | ~2 |

| C-7 | 130 - 132 (d) | ~15 |

| C-8 | 155 - 157 (d) | ~250 |

| C-8a | 140 - 142 (d) | ~10 |

Note: These are predicted values. The presence of C-F coupling will result in doublets (d) for the indicated carbons.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique that will provide a single signal for the fluorine atom in this compound. The chemical shift will be indicative of the electronic environment of the fluorine atom on the aromatic ring.[2]

Predicted ¹⁹F NMR Data (referenced to CFCl₃ at 0.00 ppm):

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| F-8 | -110 to -130 | d |

Causality Behind Prediction:

-

The chemical shift is in the typical range for an aryl fluoride.[3]

-

The signal is expected to be a doublet due to coupling with the adjacent H-5 proton.

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures reproducibility and accuracy of the acquired data.[4]

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (for ¹H and ¹³C NMR).

-

Cap the tube and invert gently to ensure complete dissolution.

-

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer's magnetic field on the deuterium signal of the solvent.

-

Optimize the magnetic field homogeneity by shimming to achieve sharp, symmetrical peaks.

-

-

Data Acquisition:

-

¹H NMR: Use a standard single-pulse experiment. Key parameters to set include spectral width, acquisition time, relaxation delay, and the number of scans.

-

¹³C NMR: Employ a proton-decoupled pulse sequence to obtain singlets for each carbon. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Use a standard single-pulse experiment, with or without proton decoupling, to observe F-H couplings.

-

Caption: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| 1620 - 1580 | C=C stretch | Aromatic ring |

| 1550 - 1500 | C=N stretch | Quinoline ring |

| 1250 - 1100 | C-F stretch | Aryl-fluoride |

| 850 - 750 | C-Cl stretch | Aryl-chloride |

Causality Behind Predictions:

-

The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.[5]

-

The C=C and C=N stretching vibrations within the quinoline ring system will give rise to characteristic bands in the 1620-1500 cm⁻¹ region.[6]

-

The C-F and C-Cl stretching vibrations are expected in the fingerprint region and are diagnostic for the presence of these halogens.

Experimental Protocol for IR Spectroscopy

Step-by-Step Methodology (Attenuated Total Reflectance - ATR):

-

Background Collection:

-

Ensure the ATR crystal is clean.

-

Collect a background spectrum to account for atmospheric CO₂ and H₂O.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrometry Data (Electron Impact - EI):

| m/z | Interpretation |

| 181/183 | [M]⁺˙ (Molecular ion peak, with isotopic pattern for Cl) |

| 146 | [M - Cl]⁺ |

| 127 | [M - Cl - HCN]⁺ |

Causality Behind Predictions:

-

The molecular ion peak ([M]⁺˙) will be observed at m/z corresponding to the molecular weight of this compound (181.5 g/mol ). The presence of chlorine will result in an M+2 peak with an intensity of approximately one-third of the M peak, which is characteristic of the ³⁵Cl/³⁷Cl isotopic distribution.

-

Common fragmentation pathways for quinolines involve the loss of substituents and the cleavage of the heterocyclic ring.[7] The loss of the chlorine atom is a likely initial fragmentation step.

Experimental Protocol for Mass Spectrometry

Step-by-Step Methodology (Direct Infusion ESI-MS):

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

-

Instrument Setup:

-

Set the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow rates, and temperature).

-

Calibrate the mass analyzer using a known standard.

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer at a constant flow rate.

-

Acquire the mass spectrum over the desired m/z range.

-

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. The predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data, along with the provided experimental protocols, offer a comprehensive framework for the characterization of this important molecule. While these data are predictive, they are grounded in established spectroscopic principles and data from closely related compounds, providing a high degree of confidence. This guide is intended to be a valuable resource for researchers working on the synthesis, characterization, and application of novel quinoline derivatives.

References

- 1. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 19F [nmr.chem.ucsb.edu]

- 4. benchchem.com [benchchem.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. researchgate.net [researchgate.net]

- 7. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 7-Chloro-8-fluoroquinoline for Researchers and Drug Development Professionals

Introduction: The Significance of 7-Chloro-8-fluoroquinoline in Modern Drug Discovery

This compound represents a significant scaffold in medicinal chemistry. As a halogenated quinoline, it belongs to a class of compounds renowned for their diverse pharmacological activities, including potential applications as antibacterial, antimalarial, and anticancer agents.[1] The precise arrangement of a chloro group at the 7-position and a fluoro group at the 8-position on the quinoline nucleus is anticipated to modulate the molecule's physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. A thorough understanding of its solubility and stability is paramount for the successful development of any pharmaceutical product, as these parameters directly impact bioavailability, dosage form design, and shelf-life.

This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. It is designed to offer researchers, scientists, and drug development professionals a scientifically grounded approach to generating the critical data required for advancing this promising molecule from the laboratory to clinical applications. The methodologies and principles discussed herein are rooted in established pharmaceutical science and are supplemented with insights derived from the study of structurally related fluoroquinolone and quinoline derivatives.

Part 1: Physicochemical Characterization of this compound

A fundamental understanding of the intrinsic physicochemical properties of this compound is the cornerstone of any solubility and stability investigation. These properties govern its behavior in various solvent systems and under different environmental conditions.

Predicted Physicochemical Properties

Computational tools can provide initial estimates of key physicochemical parameters, guiding experimental design.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 181.59 g/mol | Influences diffusion and membrane transport. |

| pKa | (Estimated) 4-5 | As a weak base, the quinoline nitrogen's pKa will dictate the pH-dependent solubility.[2] |

| LogP | (Estimated) 2-3 | Indicates the lipophilicity of the molecule, affecting its solubility in organic solvents and its ability to cross biological membranes. |

| Hydrogen Bond Donors | 0 | The absence of hydrogen bond donors will influence its interaction with protic solvents. |

| Hydrogen Bond Acceptors | 1 (quinoline nitrogen) | The nitrogen atom can act as a hydrogen bond acceptor, influencing solubility in protic solvents. |

Note: The pKa and LogP values are estimates based on the quinoline scaffold and the electronic effects of the halogen substituents. Experimental determination is crucial for accurate characterization.

Experimental Determination of Physicochemical Properties

Protocol for pKa Determination via Potentiometric Titration:

-

Preparation of a Standard Solution: Accurately weigh and dissolve a known amount of this compound in a suitable co-solvent (e.g., methanol or DMSO) and then dilute with water to a final concentration of approximately 1 mM.

-

Titration Setup: Use a calibrated pH meter and an automated titrator.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) and then back-titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve.

Causality Behind Experimental Choice: Potentiometric titration is a robust and direct method for determining the pKa of ionizable compounds, providing essential information for predicting pH-dependent solubility.

Part 2: Comprehensive Solubility Assessment of this compound

The solubility of a drug substance is a critical determinant of its absorption and bioavailability. A thorough solubility profile in a range of relevant solvents is essential for formulation development.

Aqueous Solubility Profile

The aqueous solubility of this compound is expected to be pH-dependent due to the basic nature of the quinoline nitrogen.

Experimental Protocol for pH-Solubility Profiling:

-

Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate and acetate buffers).

-

Equilibrium Solubility Determination (Shake-Flask Method):

-

Add an excess amount of this compound to each buffer solution in separate vials.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Filter the samples to remove undissolved solid.

-

Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

-

-

Data Presentation: Plot the logarithm of solubility (in mg/mL or mol/L) against pH.

Expected pH-Solubility Profile:

| pH | Expected Solubility | Rationale |

| < pKa | Higher | The quinoline nitrogen is protonated, forming a more soluble salt. |

| ≈ pKa | Intermediate | A mixture of the free base and its conjugate acid exists. |

| > pKa | Lower | The compound exists predominantly as the less soluble free base. |

Solubility in Organic Solvents and Co-solvent Systems

Solubility in organic solvents is crucial for various stages of drug development, including synthesis, purification, and the formulation of non-aqueous dosage forms.

Recommended Solvents for Screening:

-

Protic Solvents: Methanol, Ethanol, Isopropanol

-

Aprotic Polar Solvents: Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)

-

Aprotic Non-polar Solvents: Dichloromethane, Chloroform, Toluene

Experimental Protocol for Organic Solvent Solubility:

The shake-flask method, as described for aqueous solubility, can be adapted for organic solvents.

Data Summary Table (Hypothetical Data):

| Solvent | Solubility (mg/mL at 25°C) | Polarity Index |

| Water (pH 7) | Low | 10.2 |

| Methanol | Moderate | 5.1 |

| Ethanol | Moderate-High | 4.3 |

| Acetonitrile | Moderate | 5.8 |

| DMSO | High | 7.2 |

| Dichloromethane | High | 3.1 |

Causality Behind Solvent Selection: The chosen solvents cover a range of polarities and proticities, providing a comprehensive understanding of the compound's solubilization behavior and guiding the selection of appropriate solvent systems for formulation.

Part 3: Stability Assessment of this compound

Stability testing is a critical component of drug development, ensuring that the drug substance maintains its quality, purity, and potency throughout its shelf life. Forced degradation studies are employed to identify potential degradation pathways and to develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than those it would typically encounter during storage and use.[3]

Experimental Workflow for Forced Degradation:

Caption: Experimental workflow for a forced degradation study of this compound.

Potential Degradation Pathways

Based on the chemical structure of this compound and the known degradation patterns of related compounds, several degradation pathways can be anticipated.

Diagram of Potential Degradation Pathways:

Caption: Potential degradation pathways of this compound under stress conditions.

Causality Behind Stress Conditions: The selected stress conditions (acid, base, oxidation, light, and heat) are based on ICH guidelines and are designed to accelerate degradation, providing insights into the intrinsic stability of the molecule and helping to identify potential degradation products that could form under normal storage conditions.[4]

Part 4: Development of a Stability-Indicating Analytical Method

A validated stability-indicating analytical method is essential for accurately quantifying the decrease in the concentration of the parent drug and the formation of degradation products over time. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.[5]

HPLC Method Development and Validation

Starting HPLC Method Parameters:

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A gradient elution is recommended to separate the parent compound from potential degradation products with different polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at a wavelength of maximum absorbance (λmax) | UV detection is a robust and widely used method for quantifying aromatic compounds. The λmax should be determined experimentally. |

| Column Temperature | 30°C | To ensure reproducible retention times. |

Method Validation Parameters (as per ICH guidelines):

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Workflow for Stability-Indicating Method Development:

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the characterization of the solubility and stability of this compound. By systematically evaluating its physicochemical properties, determining its solubility in various relevant media, and assessing its stability under forced degradation conditions, researchers and drug development professionals can generate the critical data necessary to advance this promising compound through the development pipeline. The detailed protocols and the rationale behind the experimental choices are intended to empower scientists to conduct these studies with confidence and to ensure the generation of high-quality, reliable data. A thorough understanding of the solubility and stability of this compound will ultimately pave the way for its successful formulation into a safe, effective, and stable pharmaceutical product.

References

- 1. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

A Technical Guide to Quantum Chemical Calculations for 7-Chloro-8-fluoroquinoline: Exploring Molecular Properties for Drug Discovery

Abstract

This technical guide provides a comprehensive walkthrough of the quantum chemical calculations for 7-chloro-8-fluoroquinoline, a halogenated quinoline derivative of interest in medicinal chemistry. Quinoline scaffolds are prevalent in numerous pharmacologically active compounds, and understanding their electronic structure and molecular properties is paramount for rational drug design.[1] This document outlines a systematic computational workflow, from geometry optimization to the analysis of key quantum-chemical descriptors. We delve into the theoretical underpinnings of the chosen computational methods, emphasizing the rationale behind parameter selection for researchers, scientists, and drug development professionals. The insights derived from these calculations, including frontier molecular orbitals, electrostatic potential, and charge distribution, offer a foundational understanding of the molecule's reactivity, stability, and potential intermolecular interactions.

Introduction: The Significance of Halogenated Quinolines in Medicinal Chemistry

Quinoline and its derivatives are a prominent class of heterocyclic compounds, forming the structural core of many natural and synthetic bioactive molecules.[2] Their diverse pharmacological activities include antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[3][4] The introduction of halogen substituents, such as chlorine and fluorine, onto the quinoline ring can significantly modulate a molecule's physicochemical and biological properties.[5][6] Halogenation can influence factors like lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, the presence of a fluorine atom can enhance binding interactions and improve metabolic resistance, while a chlorine atom can also contribute to binding affinity and modulate electronic properties.

This compound presents an interesting case for computational study due to the interplay of these two different halogens on the quinoline scaffold. Quantum chemical calculations provide a powerful in-silico approach to elucidate the electronic structure, reactivity, and spectroscopic properties of such molecules, offering insights that can guide synthetic efforts and biological evaluation.[1][7] This guide will focus on the application of Density Functional Theory (DFT), a widely used and reliable method for studying organic molecules.

Theoretical Framework and Computational Methodology

The cornerstone of our investigation is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for systems of this size. The calculations will be performed using a popular quantum chemistry software package.

Selection of Theoretical Level: The B3LYP Functional

For the DFT calculations, we will employ the Becke, three-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional. B3LYP is a hybrid functional that incorporates a mixture of Hartree-Fock exchange with DFT exchange-correlation. It has a proven track record for providing reliable results for a wide range of organic molecules, including heterocyclic systems.[1]

Choice of Basis Set: 6-311++G(d,p)

The choice of basis set is crucial for obtaining accurate results. A basis set is a set of mathematical functions used to build the molecular orbitals. For this compound, we will use the 6-311++G(d,p) basis set. Let's break down this nomenclature:

-

6-311G : This indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is represented by three basis functions. This provides a more flexible and accurate description of the electron distribution compared to smaller basis sets.

-

++ : These plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are important for describing anions and systems with lone pairs of electrons, which are present in our molecule (on the nitrogen and halogen atoms).

-

(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). Polarization functions allow for the distortion of atomic orbitals, which is essential for accurately describing chemical bonding.

This combination of the B3LYP functional and the 6-311++G(d,p) basis set is a robust and widely accepted level of theory for calculations on medium-sized organic molecules.[8][9]

Computational Workflow

The following diagram illustrates the systematic workflow for the quantum chemical calculations of this compound.

Caption: Computational workflow for this compound.

Step-by-Step Experimental Protocols

This section provides a detailed, step-by-step methodology for performing the quantum chemical calculations.

Protocol 1: Geometry Optimization and Frequency Analysis

-

Structure Input: Construct the 3D structure of this compound using a molecular builder or by converting its SMILES string (C1=CC2=C(C=C(C=N2)Cl)C(=C1)F).

-

Job Specification:

-

Calculation Type: Optimization + Frequency.

-

Method: DFT.

-

Functional: B3LYP.

-

Basis Set: 6-311++G(d,p).

-

Solvation: (Optional) To simulate a specific solvent environment, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed. For this guide, we will perform the calculations in the gas phase.

-

-

Execution: Submit the calculation to the quantum chemistry software.

-

Verification: Upon completion, verify that the geometry optimization has converged. Then, inspect the results of the frequency calculation. A true minimum energy structure will have no imaginary frequencies.

Analysis of Calculated Molecular Properties

Structural Parameters

The optimized geometry provides the most stable arrangement of the atoms in the molecule. Key bond lengths and angles should be analyzed and can be compared with experimental data if available.

| Parameter | Calculated Value (Å) |

| C7-Cl Bond Length | Value to be calculated |

| C8-F Bond Length | Value to be calculated |

| N1-C2 Bond Length | Value to be calculated |

| N1-C9 Bond Length | Value to be calculated |

Table 1: Selected Calculated Bond Lengths of this compound.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.

-

HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A larger gap implies higher stability and lower reactivity.

| Orbital | Energy (eV) |

| HOMO | Value to be calculated |

| LUMO | Value to be calculated |

| HOMO-LUMO Gap (ΔE) | Value to be calculated |

Table 2: Calculated Frontier Molecular Orbital Energies.

Caption: HOMO-LUMO energy gap concept.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and color-coded to indicate electrostatic potential.

-

Red regions: Indicate negative electrostatic potential, corresponding to areas rich in electrons and prone to electrophilic attack.

-

Blue regions: Indicate positive electrostatic potential, corresponding to areas of electron deficiency and prone to nucleophilic attack.

-

Green regions: Indicate neutral electrostatic potential.

The MEP map for this compound will reveal the most likely sites for intermolecular interactions, such as hydrogen bonding.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule.[1] It allows for the calculation of atomic charges, which can provide further insights into the molecule's reactivity.

| Atom | NBO Charge (e) |

| N1 | Value to be calculated |

| C7 | Value to be calculated |

| Cl | Value to be calculated |

| C8 | Value to be calculated |

| F | Value to be calculated |

Table 3: Calculated Natural Bond Orbital (NBO) Charges for Selected Atoms.

Conclusion and Future Directions

This guide has outlined a comprehensive and robust computational protocol for the quantum chemical investigation of this compound. The application of DFT at the B3LYP/6-311++G(d,p) level of theory provides a reliable means of exploring its structural, electronic, and reactivity properties. The insights gained from the analysis of the optimized geometry, frontier molecular orbitals, molecular electrostatic potential, and NBO charges can be invaluable for understanding the molecule's behavior and for guiding the design of new quinoline-based therapeutic agents.

Future work could involve extending these calculations to include:

-

Excited state calculations (TD-DFT): To predict the UV-Vis absorption spectrum.

-

Molecular docking studies: To investigate the binding of this compound to specific biological targets.

-

Quantum Theory of Atoms in Molecules (QTAIM) analysis: To further characterize the nature of the chemical bonds.

By integrating these computational approaches, researchers can accelerate the drug discovery process and gain a deeper understanding of the structure-activity relationships of halogenated quinolines.

References

- 1. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 2. Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular modeling and nonlinear optical properties of new isostructural halogenated dihydroquinolinones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. iris.cnr.it [iris.cnr.it]

- 9. researchgate.net [researchgate.net]

The Serendipitous Spark: A Technical History of Substituted Quinolone Antibacterials

An In-depth Guide for Researchers and Drug Development Professionals

Preamble: From Malaria Research to a New Antibacterial Dawn

The story of quinolone antibiotics is a testament to the serendipitous nature of scientific discovery, coupled with decades of meticulous chemical refinement. Unlike many of their antibiotic predecessors derived from natural sources, the quinolones emerged from a purely synthetic origin, a byproduct of antimalarial drug research.[1][2] This guide provides a technical deep-dive into the historical context of the discovery and evolution of substituted quinolones, tracing their path from an unexpected laboratory finding to a cornerstone of modern antibacterial therapy. We will explore the pivotal structure-activity relationship (SAR) studies that guided their development, the elucidation of their unique mechanism of action, and the generational advancements that expanded their clinical utility.

Part 1: The Genesis - Discovery of the First Quinolone

The journey began in the early 1960s at the Sterling-Winthrop Research Institute. While working on the synthesis of the antimalarial drug chloroquine, scientist George Lesher and his colleagues isolated an unexpected byproduct: 7-chloro-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.[2][3] This compound exhibited modest antibacterial activity, sparking further investigation into its analogs.[3] This line of inquiry led to the synthesis of nalidixic acid in 1962, the first quinolone to be introduced into clinical practice.[4][5]

Although technically a naphthyridone due to its 1,8-naphthyridine nucleus, nalidixic acid is widely considered the progenitor of the entire quinolone class.[4][5] Its clinical use, which began in 1967, was primarily for the treatment of urinary tract infections (UTIs) caused by Gram-negative bacteria.[6][7] However, its limitations were soon apparent: a narrow spectrum of activity, modest potency, and the rapid development of bacterial resistance.[6][7]

Experimental Protocol: Synthesis of Nalidixic Acid (Conceptual)

While the exact industrial synthesis protocols are proprietary, a representative laboratory-scale synthesis of a quinolone core structure often involves the Gould-Jacobs reaction. This methodology provides a framework for understanding the chemical logic behind the creation of the fundamental quinolone scaffold.

Objective: To synthesize a 4-hydroxyquinoline-3-carboxylic acid derivative, the core of early quinolones.

Materials:

-

Aniline derivative

-

Diethyl ethoxymethylenemalonate (EMME)

-

High-boiling point solvent (e.g., diphenyl ether)

-

Sodium hydroxide

-

Hydrochloric acid

Procedure:

-

Condensation: React the aniline derivative with EMME at elevated temperatures (e.g., 100-140°C) to form an enamine intermediate. This step involves the nucleophilic attack of the aniline nitrogen on the electrophilic carbon of EMME, followed by the elimination of ethanol.

-

Cyclization: Heat the enamine intermediate in a high-boiling point solvent (e.g., 240-260°C). This thermal cyclization results in the formation of the quinolone ring system. The reaction proceeds via an intramolecular electrophilic aromatic substitution.

-

Saponification: Hydrolyze the resulting ester with a base, such as sodium hydroxide, to yield the corresponding carboxylic acid salt.

-

Acidification: Acidify the reaction mixture with an acid, like hydrochloric acid, to precipitate the final 4-hydroxyquinoline-3-carboxylic acid product.

Diagram: Conceptual Gould-Jacobs Reaction Workflow

Caption: A simplified workflow of the Gould-Jacobs reaction for quinolone synthesis.

Part 2: The Fluorine Revolution - Emergence of the Fluoroquinolones

The modest success of nalidixic acid and other first-generation quinolones like cinoxacin and oxolinic acid spurred further research into structural modifications to enhance their antibacterial properties.[4][8] A pivotal breakthrough occurred in the 1970s with the introduction of a fluorine atom at the C-6 position of the quinolone ring.[6] This single substitution dramatically increased the potency of these compounds by enhancing their ability to inhibit bacterial DNA gyrase and improving cell penetration.[1][9] This marked the dawn of the fluoroquinolones.

Norfloxacin, developed in 1978, was the first fluoroquinolone to demonstrate broad-spectrum activity, including against Pseudomonas aeruginosa.[7][10] The addition of a piperazine ring at the C-7 position further expanded its activity against Gram-positive bacteria.[11] This strategic combination of a C-6 fluoro group and a C-7 piperazinyl substituent became a hallmark of the highly successful second-generation fluoroquinolones, such as ciprofloxacin and ofloxacin.[4][8]

Structure-Activity Relationship (SAR) of Early Fluoroquinolones

The development of fluoroquinolones was a prime example of rational drug design, guided by extensive SAR studies. The core quinolone structure was systematically modified at various positions to optimize antibacterial activity, pharmacokinetic properties, and safety.

| Position | Substitution | Effect on Activity and Properties |

| N-1 | Cyclopropyl group | Enhanced overall potency against a broad range of bacteria.[12][13] |

| C-3 | Carboxylic acid | Essential for binding to DNA gyrase; cannot be significantly altered.[12] |

| C-4 | Carbonyl group | Crucial for DNA gyrase inhibition.[12] |

| C-5 | Amino group | Improved overall potency.[14] |

| C-6 | Fluorine atom | Dramatically increased antibacterial potency and cell penetration.[6][9] |

| C-7 | Piperazine/Pyrrolidine rings | Broadened the spectrum to include Gram-positive bacteria and improved pharmacokinetic properties.[11][14] |

| C-8 | Halogen (F, Cl) / Methoxy | Influenced oral absorption, activity against anaerobes, and phototoxicity.[14] |

Diagram: Key Substitutions on the Quinolone Core

Caption: A diagram illustrating the key positions for substitution on the quinolone core and their impact on antibacterial properties. (Note: The image "quinolone_core.png" is a placeholder for a chemical structure diagram).

Part 3: Unraveling the Mechanism - Targeting Bacterial DNA Synthesis

A crucial aspect of the historical development of quinolones was the elucidation of their unique mechanism of action. Early studies revealed that these compounds inhibited bacterial DNA synthesis.[15] Subsequent research identified the specific molecular targets: two essential bacterial enzymes called DNA gyrase (a type II topoisomerase) and topoisomerase IV.[16][17]

Quinolones act as "topoisomerase poisons."[16] They bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands that the enzymes have cleaved.[15][16] This leads to the accumulation of double-strand breaks in the bacterial chromosome, which is ultimately lethal to the cell.[16] In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, topoisomerase IV is often the main target.[15]

Diagram: Quinolone Mechanism of Action

Caption: The mechanism of action of quinolone antibiotics, leading to bacterial cell death.

Part 4: Generational Advancements and Future Perspectives

The foundational discoveries of the first and second-generation quinolones paved the way for further refinements, leading to the classification of these drugs into distinct generations based on their antibacterial spectrum.

-

First Generation (e.g., Nalidixic acid): Narrow spectrum, primarily active against Gram-negative enteric bacilli, and used for UTIs.[4][8]

-

Second Generation (e.g., Ciprofloxacin, Norfloxacin): Introduction of the C-6 fluorine atom and C-7 piperazine ring, leading to an expanded spectrum including Pseudomonas aeruginosa and some Gram-positive and atypical pathogens.[1][8]

-

Third Generation (e.g., Levofloxacin): Further modifications enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae.[8]

-

Fourth Generation (e.g., Moxifloxacin, Trovafloxacin): Broadest spectrum, with additional activity against anaerobic bacteria.[4][8]

The historical development of substituted quinolones is a compelling narrative of how a chance discovery was transformed through decades of rational drug design into a powerful class of antibiotics. However, the widespread use and, at times, overuse of these drugs has led to the emergence of bacterial resistance, a significant challenge to their continued clinical efficacy.[16][18] Current and future research focuses on developing novel quinolone analogs that can overcome existing resistance mechanisms, as well as on strategies for more judicious use of this important class of antibacterial agents.[6][18]

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 5. Nalidixic acid - Wikipedia [en.wikipedia.org]

- 6. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. New Classification and Update on the Quinolone Antibiotics | AAFP [aafp.org]

- 9. journals.asm.org [journals.asm.org]

- 10. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Structure-activity and structure-side-effect relationships for the quinolone antibacterials. | Semantic Scholar [semanticscholar.org]

- 15. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. microbiologyresearch.org [microbiologyresearch.org]

- 18. mdpi.com [mdpi.com]

7-Chloro-8-fluoroquinoline: A Guide to Chemical Reactivity and Synthetic Strategy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 7-Chloro-8-fluoroquinoline is a synthetically valuable heterocyclic compound, serving as a key structural motif in various fields, particularly in the development of fluoroquinolone antibacterials and other biologically active molecules.[1][2] Its reactivity is uniquely dictated by the electronic interplay between the quinoline nitrogen and the two distinct halogen substituents on the carbocyclic ring. This guide provides an in-depth analysis of the compound's electronic characteristics, predicts its behavior in key reaction classes, and offers detailed, field-proven protocols for its strategic functionalization.

Core Molecular Profile: Structure and Electronics

The chemical behavior of this compound is a direct consequence of its structure. The fusion of a pyridine ring (electron-deficient) and a di-halogenated benzene ring creates a system with distinct reactive sites.

-

Inductive vs. Mesomeric Effects: Both chlorine and fluorine exert a powerful electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack.[3] Conversely, their lone pairs can participate in resonance, a positive mesomeric effect (+M). For halogens, the -I effect typically dominates reactivity.

-

Activating Influence of Quinoline Nitrogen: The nitrogen atom makes the entire heterocyclic system electron-deficient, which is a critical factor for activating the ring towards nucleophilic attack, especially at positions ortho and para to it.[4]

-

Reactivity Hierarchy of Halogens: The two halogen atoms at positions 7 (Cl) and 8 (F) are the primary sites for substitution. Their relative reactivity is the key to selective synthesis.

This electronic landscape makes this compound an ideal substrate for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, while rendering it generally resistant to electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr): A Primary Reaction Pathway

The electron-poor nature of the quinoline ring system makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[4][5] This reaction class is fundamental for introducing a wide variety of functional groups, particularly nitrogen and oxygen nucleophiles.

Regioselectivity: C-7 vs. C-8

The primary question in SNAr is which halogen will be displaced. The outcome is determined by two competing factors:

-

Leaving Group Ability: In the rate-determining step of many SNAr reactions, the carbon-halogen bond is not yet broken.[5] However, the relative bond strengths (C-F > C-Cl) and the stability of the resulting halide ion play a role. Generally, chloride is a better leaving group than fluoride.

-

Electronic Activation: The site of nucleophilic attack is determined by the stability of the negatively charged intermediate (a Meisenheimer complex).[6][7] Electron-withdrawing groups ortho or para to the site of attack provide resonance stabilization for this intermediate.[3] In this molecule, the quinoline nitrogen activates the C-7 position (para-like activation). Further activation can be achieved by adding a strong electron-withdrawing group, such as a nitro group, at the C-8 position.[8][9]

In most cases, substitution occurs preferentially at the C-7 position , displacing the chloride, due to the combination of electronic activation from the ring nitrogen and the superior leaving group ability of chloride.

Table 1: Factors Influencing SNAr Regioselectivity

| Position | Halogen | Leaving Group Ability | Electronic Activation (from N) | Predicted Outcome |

| C-7 | Chlorine | Good | High (Para) | Favored Site of Attack |

| C-8 | Fluorine | Poor | Moderate (Ortho) | Disfavored |

Experimental Protocol: Selective Amination at C-7

This protocol describes a standard, reliable method for displacing the C-7 chlorine with a primary amine, a common step in the synthesis of fluoroquinolone analogues.[10][11]

Methodology:

-

Vessel Preparation: A 50 mL round-bottom flask is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (Argon or N₂).

-

Reagent Addition: To the flask, add this compound (1.0 eq), the desired primary amine (1.2-1.5 eq), and a powdered, anhydrous base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent Introduction: Add a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), to achieve a substrate concentration of approximately 0.5 M.

-

Reaction Execution: The mixture is heated to 100-120 °C with vigorous stirring. Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is complete (typically 4-12 hours).

-

Work-up: After cooling to room temperature, the reaction mixture is poured into ice-water (10x the solvent volume). The resulting precipitate is collected by vacuum filtration.

-

Purification: The crude solid is washed with water and then cold diethyl ether to remove non-polar impurities. If necessary, the product can be further purified by recrystallization or flash column chromatography.

Causality Behind Experimental Choices:

-

Base (K₂CO₃): The base serves to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. A non-nucleophilic base is chosen to avoid competing reactions.

-

Solvent (DMSO/DMF): Polar aprotic solvents are ideal for SNAr as they solvate the cation of the base but poorly solvate the anionic nucleophile, thereby increasing its effective nucleophilicity.

-

Temperature: Thermal energy is required to overcome the activation energy for the formation of the Meisenheimer intermediate.

Diagram 1: SNAr Reaction Workflow

Caption: Step-by-step experimental workflow for a typical SNAr amination reaction.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

For the formation of C-C bonds, the Suzuki-Miyaura coupling is an indispensable tool.[12] This reaction offers a powerful method for selectively functionalizing the C-7 position, leveraging the significant difference in reactivity between C-Cl and C-F bonds in the key oxidative addition step of the catalytic cycle.[13]

Regioselectivity: The C-Cl Bond is the Handle

The catalytic cycle of the Suzuki reaction begins with the oxidative addition of an aryl halide to a Pd(0) complex.[12] The reactivity order for this step is I > Br > Cl >> F. This vast difference means that under carefully controlled conditions, the palladium catalyst will selectively insert into the C-7 chloro bond, leaving the much stronger and less reactive C-8 fluoro bond completely untouched.[13]

Experimental Protocol: Suzuki Coupling at C-7

This protocol provides a robust starting point for coupling an arylboronic acid at the C-7 position. Optimization of ligand, base, and solvent may be required for specific substrates.

Methodology:

-

Inert Atmosphere Setup: A Schlenk flask or pressure vessel is charged with this compound (1.0 eq), the arylboronic acid (1.2 eq), and a base such as potassium phosphate (K₃PO₄, 2.5 eq). The vessel is sealed, evacuated, and backfilled with argon three times.

-

Catalyst Addition: Under a positive pressure of argon, the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4.5 mol%) are added.

-

Solvent Addition: A degassed solvent mixture, typically 1,4-dioxane and water (e.g., 5:1 ratio), is added via syringe.

-

Reaction Execution: The vessel is sealed and the mixture is heated to 90-110 °C with vigorous stirring. The reaction is monitored by LC-MS.

-

Work-up: Upon completion, the reaction is cooled, diluted with ethyl acetate, and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude residue is purified by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Catalyst System (Pd₂(dba)₃/SPhos): Aryl chlorides are notoriously challenging substrates for oxidative addition.[13] Electron-rich, bulky phosphine ligands like SPhos are required to promote the formation of the active, low-coordinate Pd(0) species and facilitate its insertion into the strong C-Cl bond.

-

Base (K₃PO₄): The base is critical for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species that transfers its organic group to the palladium center.[14]

-

Solvent System (Dioxane/Water): The organic solvent solubilizes the substrate and catalyst, while water is necessary to dissolve the inorganic base, creating a biphasic system where the crucial steps of the catalytic cycle occur.[15]

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Summary and Outlook

The reactivity of this compound is dominated by the chemistry of its halogen substituents. The strategic exploitation of their differential reactivity allows for a highly controlled and regioselective approach to molecular design. Nucleophilic aromatic substitution overwhelmingly favors displacement of the C-7 chlorine, providing a direct route to aminated and ether-linked derivatives. For carbon-carbon bond formation, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling offer a reliable method for selective functionalization at the C-7 position, leaving the C-8 fluorine available for potential downstream transformations or as a permanent structural element to modulate physicochemical properties. A thorough understanding of these reaction principles is essential for any scientist aiming to utilize this versatile heterocyclic scaffold.

References

- 1. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. benchchem.com [benchchem.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. m.youtube.com [m.youtube.com]

Understanding the Electronic Effects of Substituents in 7-Chloro-8-fluoroquinoline: A Guide to Physicochemical Properties and Reactivity

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The strategic placement of substituents on the quinoline ring system is a fundamental approach to modulating a molecule's physicochemical properties, reactivity, and ultimately, its pharmacological profile. This guide provides an in-depth analysis of the electronic effects of chlorine and fluorine substituents at the 7 and 8 positions, respectively, of the quinoline nucleus. We will explore the interplay of inductive and resonance effects, their quantifiable impact on electron density distribution, and the resulting consequences for chemical reactivity and molecular interactions. This document serves as a technical resource, integrating theoretical principles with practical experimental and computational methodologies for professionals engaged in drug discovery and development.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged structure in drug design.[1][3] Its derivatives exhibit a vast range of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[3][4] The success of quinoline-based drugs, from the historic antimalarial quinine to modern fluoroquinolone antibiotics, stems from the scaffold's ability to be chemically modified.[4] Polysubstitution, in particular, allows for the fine-tuning of a compound's electronic, steric, and lipophilic characteristics to optimize target engagement, selectivity, and pharmacokinetic profiles.[2] The introduction of halogen atoms is a particularly powerful strategy in this regard, and understanding their electronic influence is paramount for rational drug design.

Fundamental Principles: Electronic Effects of Substituents

The reactivity and properties of an aromatic system like quinoline are profoundly influenced by its substituents. These effects are primarily categorized into two types: inductive and resonance effects.

-

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the electronegativity difference between atoms.[5] Halogens, being more electronegative than carbon, exert a strong electron-withdrawing inductive effect (-I), pulling electron density away from the aromatic ring through the C-X bond.[6] This effect weakens with distance.

-

Resonance Effect (M or R): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring.[7] Substituents with lone pairs of electrons, such as halogens, can donate this electron density into the ring's π-system, an effect termed a +R or +M effect.[8] This donation increases electron density, particularly at the ortho and para positions relative to the substituent.

For halogens, these two effects are in opposition. The strong, electron-withdrawing inductive effect (-I) dominates over the weaker, electron-donating resonance effect (+R).[7][8] This dual influence makes halogens deactivating groups in electrophilic aromatic substitution, meaning they make the ring less reactive than unsubstituted benzene, yet they still direct incoming electrophiles to the ortho and para positions because the deactivation is felt less at these sites.[5][9]

Quantifying Electronic Influence: The Hammett Equation

The Hammett equation provides a quantitative framework for correlating reaction rates and equilibrium constants with substituent effects.[10] It uses substituent constants (σ) to represent the electron-donating or electron-withdrawing ability of a group. The constants σ_meta and σ_para are derived from the ionization of substituted benzoic acids. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) |

| -F | +0.34 | +0.06 |

| -Cl | +0.37 | +0.23 |

| Data sourced from multiple references including[10][11]. These values quantify the strong inductive withdrawal (reflected in σ_meta) and the modest resonance donation (which reduces the σ_para value relative to σ_meta). |

Analysis of 7-Chloro-8-fluoroquinoline

In this compound, the benzene portion of the scaffold is substituted with two strongly electronegative halogen atoms on adjacent carbons. This substitution pattern creates a unique electronic landscape.

-

7-Chloro Substituent: The chlorine atom at the C7 position exerts a powerful -I effect, significantly reducing electron density in its vicinity. Its +R effect donates electron density primarily to the C6 and C8 positions.

-

8-Fluoro Substituent: Fluorine is the most electronegative element, and its -I effect at the C8 position is exceptionally strong. Its +R effect, which involves the overlap of a carbon 2p orbital with a fluorine 2p orbital, is more efficient than that of chlorine, but it is still outweighed by the inductive pull.[9] This effect directs electron density to the C7 and C5 positions.